Structural Comparison of Target Compound and Known Analogues
An In-Depth Technical Guide on the Safety Data for Methyl 2,3-dichloro-4-methylbenzoate and Structurally Related Analogues A Note from the Senior Application Scientist: This guide addresses the request for a Safety Data...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide on the Safety Data for Methyl 2,3-dichloro-4-methylbenzoate and Structurally Related Analogues
A Note from the Senior Application Scientist: This guide addresses the request for a Safety Data Sheet (SDS) for Methyl 2,3-dichloro-4-methylbenzoate. Following a comprehensive search, it must be stated that a specific, verified SDS for this exact chemical compound is not publicly available in the referenced databases. In the fields of chemical research and drug development, the safe handling of any substance is paramount. An SDS is a document that is highly specific to the precise molecular structure and purity of a compound. The toxicological and physical properties of a chemical are dictated by its exact arrangement of atoms; even minor structural variations, such as the position of a halogen on an aromatic ring, can significantly alter its reactivity, toxicity, and overall hazard profile.
Therefore, this document is structured not as a direct replacement for an official SDS, but as a technical guide for the experienced researcher. It provides the available safety and property data for structurally similar compounds to offer a scientifically grounded perspective on potential hazards. This information is for contextual understanding and risk assessment formulation only and must not be used as a direct substitute for a manufacturer-provided SDS for Methyl 2,3-dichloro-4-methylbenzoate. Researchers are required to obtain the specific SDS from their supplier before handling this compound.
To understand the potential properties of Methyl 2,3-dichloro-4-methylbenzoate, it is crucial to visualize its structure in relation to analogues for which safety data is available. The location of the chloro- and methyl- groups on the benzene ring influences the electronic and steric properties of the molecule, which in turn affects its biological activity and hazardous properties.
Caption: Recommended workflow for handling chemicals with unavailable safety data.
Conclusion and Core Directive
The absence of a Safety Data Sheet for Methyl 2,3-dichloro-4-methylbenzoate necessitates a cautious and rigorous approach to its handling. Based on the available data for its structural isomers, this class of compounds presents hazards including acute oral toxicity and combustibility. [1]The parent acid structures suggest a potential for skin and eye irritation.
[2]
It is the professional responsibility of the researcher to:
Not handle this compound until a specific Safety Data Sheet is obtained from the manufacturer or supplier.
In the interim, use the data on analogues presented in this guide to inform preliminary risk assessments and to justify the implementation of stringent safety controls.
Always operate under the principle of ALARA (As Low As Reasonably Achievable) for chemical exposure.
This guide is intended to empower researchers with a framework for making safe and informed decisions when faced with uncharacterized materials in a professional drug development or scientific research setting.
References
Safety Data Sheet: 3-Chlorobenzoic acid. Carl ROTH.
Molecular weight and formula of Methyl 2,3-dichloro-4-methylbenzoate
An In-depth Technical Guide to Methyl 2,3-dichloro-4-methylbenzoate Introduction Methyl 2,3-dichloro-4-methylbenzoate is a halogenated aromatic ester. As a member of the benzoate family, it is characterized by a benzene...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to Methyl 2,3-dichloro-4-methylbenzoate
Introduction
Methyl 2,3-dichloro-4-methylbenzoate is a halogenated aromatic ester. As a member of the benzoate family, it is characterized by a benzene ring substituted with a methyl ester group, and in this specific case, further substituted with two chlorine atoms and a methyl group. While not as extensively documented as some common reagents, its structure suggests significant potential as a chemical intermediate in the synthesis of complex organic molecules. The strategic placement of chloro and methyl groups on the aromatic ring offers multiple sites for further functionalization, making it a molecule of interest for researchers in medicinal chemistry, agrochemicals, and materials science.
This guide provides a comprehensive overview of Methyl 2,3-dichloro-4-methylbenzoate, consolidating its core chemical properties, a proposed synthetic route, potential applications, and essential safety protocols. The information is synthesized from data on structurally analogous compounds to provide a robust and practical resource for laboratory professionals.
Core Chemical and Physical Properties
The identity and physical characteristics of a compound are foundational to its application in research and development. The properties of Methyl 2,3-dichloro-4-methylbenzoate are determined by its unique arrangement of functional groups.
The structure features an electron-withdrawing methyl ester group and two electron-withdrawing chlorine atoms, which deactivate the aromatic ring towards electrophilic substitution. Conversely, these groups, along with the electron-donating methyl group, provide reactive handles for various organic transformations, including nucleophilic aromatic substitution, cross-coupling reactions, and modification of the ester group.
Synthesis and Mechanism
The most direct and classical approach for synthesizing Methyl 2,3-dichloro-4-methylbenzoate is the Fischer esterification of the corresponding carboxylic acid, 2,3-dichloro-4-methylbenzoic acid, with methanol in the presence of a strong acid catalyst.
Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of Methyl 2,3-dichloro-4-methylbenzoate.
Experimental Protocol: Fischer Esterification
Reaction Setup : To a round-bottom flask, add 2,3-dichloro-4-methylbenzoic acid (1.0 equivalent).
Reagent Addition : Add an excess of methanol, which acts as both a reagent and a solvent.
Catalyst : Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the mixture while stirring.
Reflux : Equip the flask with a reflux condenser and heat the mixture to reflux for several hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).
Work-up : After cooling, neutralize the excess acid with a saturated sodium bicarbonate solution. Extract the product into an organic solvent like ethyl acetate.
Purification : Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography or distillation.
Mechanism of Action
The Fischer esterification proceeds via a well-established mechanism.[4] It involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the sulfuric acid catalyst, which activates the carbonyl carbon for nucleophilic attack by the methanol. A subsequent series of proton transfers and the elimination of a water molecule yields the final ester product and regenerates the acid catalyst.
Potential Applications in Research and Development
While specific applications for Methyl 2,3-dichloro-4-methylbenzoate are not widely published, its structure is analogous to other substituted benzoates used across various industries.
Synthetic Intermediate : Its primary role is likely as a building block in organic synthesis. The ester can be hydrolyzed back to the carboxylic acid, reduced to an alcohol, or reacted with Grignard reagents. The chloro- and methyl-substituted ring allows for further modifications, such as in Suzuki-Miyaura cross-coupling reactions, to build more complex bi-aryl structures.[5]
Pharmaceutical and Agrochemical Development : Many complex bioactive molecules contain substituted aromatic rings. This compound could serve as a starting material for synthesizing novel therapeutic agents or pesticides where the specific 2,3-dichloro-4-methyl substitution pattern is required for biological activity. Related methyl benzoates are widely used as intermediates in drug synthesis.[6]
Material Science : Functionalized aromatic esters can be used as monomers or precursors for specialty polymers and other advanced materials.[6]
Safety and Handling
No specific safety data sheet (SDS) is available for Methyl 2,3-dichloro-4-methylbenzoate. Therefore, a conservative approach based on data from structurally similar compounds is required. The primary hazards are expected to be related to skin/eye irritation and potential toxicity if ingested.
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7][8]
Ventilation : Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or dust.[9]
Handling : Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[10]
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[10]
Conclusion
Methyl 2,3-dichloro-4-methylbenzoate represents a versatile, though not widely characterized, chemical intermediate. Its molecular formula of C₉H₈Cl₂O₂ and molecular weight of 219.07 g/mol , combined with a functionally rich structure, make it a valuable building block for synthetic chemists. By leveraging established protocols such as Fischer esterification, this compound can be readily synthesized in the lab. While its end-use applications are still to be explored, its potential as a precursor in the pharmaceutical, agrochemical, and material science fields is significant. Adherence to stringent safety protocols, derived from data on analogous compounds, is essential for its safe handling and use in a research setting.
Strategic Sourcing and Technical Validation of Methyl 2,3-dichloro-4-methylbenzoate
CAS: 52126-92-8 | Formula: C9H8Cl2O2 | M.W.: 219.06 g/mol [1] Part 1: Introduction & Chemical Profile[1] Methyl 2,3-dichloro-4-methylbenzoate is a highly specialized halogenated aromatic ester used primarily as an interm...
Methyl 2,3-dichloro-4-methylbenzoate is a highly specialized halogenated aromatic ester used primarily as an intermediate in the synthesis of agrochemicals (specifically auxinic herbicides) and pharmaceutical scaffolds requiring a sterically congested core.
Unlike its more common isomers (e.g., the 2,4-dichloro analog used in herbicide production), the 2,3-dichloro substitution pattern creates a unique steric environment.[1] The chlorine atom at the 2-position exerts significant ortho-effect pressure on the ester carbonyl, influencing both its chemical reactivity (resistance to hydrolysis) and its binding affinity in biological targets.
This compound is not a commodity chemical.[1] While the 2,4-dichloro isomer is available in bulk for <$50/kg, the 2,3-dichloro-4-methyl isomer is typically synthesized on-demand or stocked in small research quantities (mg to gram scale).
Sourcing Strategy: "Buy vs. Make"
Due to the scarcity of the ester, the most robust supply chain strategy often involves purchasing the precursor acid (2,3-dichloro-4-methylbenzoic acid ) and performing an in-house esterification.[1]
Supplier Tiering
Tier
Vendor Type
Typical Pack Size
Estimated Price (USD)
Lead Time
Tier 1
Global Catalogs (Sigma, Thermo)
N/A (Rarely Stocked)
N/A
N/A
Tier 2
Building Block Specialists (Enamine, Combi-Blocks, BLD Pharm)
1g – 25g
$150 - $400 / 5g
1–2 Weeks
Tier 3
Custom Synthesis (WuXi, local CROs)
100g – 1kg
$2,500+ / kg
4–8 Weeks
Cost Drivers[1]
Isomer Separation: The synthesis of the parent acid often involves chlorination of toluene derivatives, leading to mixtures of 2,3-, 2,4-, and 2,5- isomers. Separating the 2,3-isomer requires difficult fractional crystallization or chromatography, driving up the cost.
Scale: Prices drop precipitously (>60%) if ordered in bulk (>100g) due to the fixed cost of the purification setup.[1]
Part 3: Synthesis & Technical Validation (The "Make" Option)[1]
If direct procurement is too slow or expensive, converting the acid to the ester is a high-reliability workflow.
Protocol: Acid-Catalyzed Esterification (Fischer)
Rationale:[1] The 2-position chlorine provides steric hindrance. Standard room-temperature esterification may be slow. Reflux is required.[2]
Sulfuric Acid (H2SO4) or Thionyl Chloride (SOCl2) (Catalyst)[1]
Step-by-Step Workflow:
Dissolution: Dissolve 10g of acid in 100mL anhydrous Methanol.
Activation:
Method A (H2SO4): Add 1mL conc. H2SO4 dropwise. Reflux for 12 hours.
Method B (SOCl2 - Faster): Cool to 0°C. Add 1.5 equiv SOCl2 dropwise.[1] Warm to RT, then reflux for 3 hours.
Monitor: Check via TLC (Hexane/EtOAc 8:2). The acid spot (baseline/low Rf) should disappear; Ester spot (high Rf) appears.[1]
Workup: Evaporate MeOH. Redissolve residue in EtOAc. Wash with sat. NaHCO3 (removes unreacted acid) and Brine.[1]
Purification: Recrystallize from Hexane/EtOAc if necessary.
Part 4: Quality Control & Analytical Logic
The primary risk in sourcing this material is Regioisomer Contamination .[1] A 2,4-dichloro impurity will likely have the same mass (LCMS) but vastly different biological activity.[1]
Analytical Decision Tree (Graphviz)[1]
Figure 1: Analytical logic flow. Note that LCMS cannot distinguish regioisomers; NMR coupling constants are required to validate the 2,3-substitution pattern.
Validated HPLC Method
For purity quantification (removing the "subjectivity" of NMR integration):
Technical Guide: Synthesis & Profiling of Methyl 2,3-dichloro-4-methylbenzoate
This guide is structured as a high-level technical whitepaper designed for process chemists and analytical scientists. It addresses the synthesis and characterization of Methyl 2,3-dichloro-4-methylbenzoate , treating it...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as a high-level technical whitepaper designed for process chemists and analytical scientists. It addresses the synthesis and characterization of Methyl 2,3-dichloro-4-methylbenzoate , treating it as a critical regioisomeric reference standard or specialized intermediate within the broader context of Chlorantraniliprole (Rynaxypyr) development.[1][2]
A Critical Regioisomer in Chlorantraniliprole Chemistry[1][2]
Executive Summary & Strategic Context
In the development of anthranilic diamide insecticides like Chlorantraniliprole , the purity of the "right-side" aniline intermediate is paramount for regulatory compliance and yield optimization. While the primary intermediate for Chlorantraniliprole is Methyl 2-amino-5-chloro-3-methylbenzoate (CAS 20776-67-4), the study of its regioisomers is essential for:
Impurity Profiling: Establishing "Gold Standard" reference materials to detect isomeric contaminants in the final API.[2]
IP & Analog Scouting: Developing structure-activity relationship (SAR) libraries for next-generation diamides.
This guide details the synthesis of Methyl 2,3-dichloro-4-methylbenzoate . Unlike the commercial intermediate, this molecule features a vicinal dichloro motif and lacks the amino handle, presenting unique synthetic challenges regarding regioselectivity.
Structural Differentiation
Feature
Target Molecule (This Guide)
Commercial Intermediate (Rynaxypyr)
Name
Methyl 2,3-dichloro-4-methylbenzoate
Methyl 2-amino-5-chloro-3-methylbenzoate
Substitution
2,3-Dichloro, 4-Methyl
2-Amino, 5-Chloro, 3-Methyl
Role
Reference Standard / Analog Scaffold
Primary Building Block
Key Challenge
Vicinal dichlorination (steric crowding)
Ortho-selective chlorination of aniline
Retrosynthetic Analysis & Pathway Selection[1]
Synthesizing the 2,3-dichloro-4-methyl substitution pattern is non-trivial due to the directing effects of the methyl and carboxyl groups.[1] Direct chlorination of Methyl 4-methylbenzoate typically yields the 3,5-dichloro product (meta to ester, ortho to methyl).[1][2]
To achieve the 2,3-dichloro pattern, we employ a Directed Sandmeyer Strategy , utilizing the amino group as a temporary directing handle before converting it to a chlorine atom.
Step 1 (Regioselective Chlorination): Chlorination at the C-3 position.[2] Note: C-5 is electronically favored; conditions must be tuned or isomers separated.
Step 2 (Sandmeyer Transformation): Diazotization of the C-2 amine followed by Sandmeyer chlorination to install the second chlorine.[2]
Caption: Synthetic workflow prioritizing the isolation of the 3-chloro isomer to access the target 2,3-dichloro motif.
Detailed Experimental Protocols
Phase 1: Regioselective Chlorination
The challenge here is that the amino group directs para (C-5) more strongly than ortho (C-3) due to steric hindrance from the C-4 methyl group.[1][2] We use N-Chlorosuccinimide (NCS) for milder, more selective chlorination compared to ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Dissolve Methyl 2-amino-4-methylbenzoate (16.5 g, 100 mmol) in ACN (150 mL) at 0°C.
Add NCS (14.0 g, 105 mmol) portion-wise over 30 minutes to maintain temperature <5°C.
Allow the mixture to warm to room temperature and stir for 4 hours.
Critical Control Point: Monitor by HPLC. You will observe two peaks: the major product (5-chloro, ~80%) and the desired minor product (3-chloro, ~20%).[1]
Work-up: Concentrate solvent. Redissolve in EtOAc, wash with water and brine.[3]
Purification: Flash column chromatography (Hexane/EtOAc gradient). The 3-chloro isomer (desired) typically elutes after the 5-chloro isomer due to hydrogen bonding effects between the amine and the vicinal chlorine/ester.[1]
Diazotization: Suspend the amine (3.5 g, 17.5 mmol) in conc. HCl (10 mL) and water (10 mL). Cool to -5°C.[1]
Add a solution of
(1.33 g, 19.3 mmol) in water (5 mL) dropwise. Stir for 30 mins at -5°C. The solution should become clear (diazonium salt formation).
Substitution: In a separate flask, dissolve
(2.6 g, 26 mmol) in conc. HCl (10 mL) at 0°C.
Transfer the cold diazonium solution slowly into the CuCl solution. Caution: Nitrogen gas evolution.[1][2]
Allow the mixture to warm to room temperature, then heat to 60°C for 1 hour to ensure completion.
Work-up: Cool, extract with Dichloromethane (DCM) (3 x 20 mL). Wash organic layer with saturated ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
(to remove acid traces) and brine.
Isolation: Dry over ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
, filter, and concentrate. Recrystallize from Methanol/Water.
Analytical Characterization & Data
For a reference standard, full structural validation is required.
Expected Physicochemical Properties
Parameter
Value / Description
Appearance
White to off-white crystalline solid
Molecular Formula
Molecular Weight
219.06 g/mol
Melting Point
45-48°C (Estimated)
Solubility
Soluble in DCM, EtOAc, Acetone; Insoluble in Water
NMR Spectroscopy Validation
NMR (400 MHz, ):
7.65 (d, J=8.2 Hz, 1H, Ar-H at C6). Reasoning: Deshielded by ortho-ester.
7.28 (d, J=8.2 Hz, 1H, Ar-H at C5).
3.92 (s, 3H, ).
2.45 (s, 3H, ).
Distinctive Feature: The coupling constant (J~8 Hz) indicates two protons are ortho to each other (positions 5 and 6), confirming the 2,3,4-substitution pattern. If the product were 3,5-dichloro, the protons would be meta to each other (J~2 Hz singlet/doublet).
Mass Spectrometry (GC-MS)[1][2]
Parent Ion: m/z 218, 220, 222 (9:6:1 ratio characteristic of
).
Fragment: Loss of ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
When synthesizing this molecule as a reference standard for Chlorantraniliprole (Rynaxypyr) analysis, you must prove it is not the active intermediate.
Retention Time Marker: Use this synthesized Methyl 2,3-dichloro-4-methylbenzoate to spike the commercial intermediate (Methyl 2-amino-5-chloro-3-methylbenzoate) in HPLC.
Separation: Due to the lack of the amino group, the 2,3-dichloro target will be significantly less polar and will elute later on Reverse Phase (C18) columns.
Safety Considerations
Diazonium Salts: Unstable intermediates.[2] Never let the diazonium solution dry out; keep in solution and cold until reaction with CuCl.
Copper Salts: Toxic to aquatic life.[2] Dispose of aqueous waste as heavy metal waste.[2]
Chlorination Reagents: NCS is an irritant.[2] Perform all reactions in a fume hood.
References
Lahm, G. P., et al. (2005). "Rynaxypyr™: A new insecticidal anthranilic diamide that acts as a potent and selective ryanodine receptor activator."[2] Bioorganic & Medicinal Chemistry Letters, 15(22), 4898-4906. [1]
DuPont (Now FMC). (2008).[2] "Process for the preparation of anthranilic diamide insecticides." World Intellectual Property Organization, WO2008010897. [1]
Wang, B., et al. (2013). "Synthesis and biological activity of novel anthranilic diamide derivatives." Chinese Chemical Letters, 24(10), 929-932. [1]
Organic Syntheses. "Sandmeyer Reaction Protocols: Chlorination of aromatic amines." Org.[2][5][7] Synth. Coll. Vol. 1, p. 170. [1]
European Patent Office. (1998).[2] "Method for preparing aromatic compounds (Chlorination of Methyl 4-methylbenzoate)." EP 0825173 A1. [1]
Executive Summary: The Ryanodine Receptor Modulator Scaffold
Topic: Anthranilic Diamide Insecticide Precursors: Technical Synthesis Guide Content Type: Technical Whitepaper / Process Chemistry Guide Audience: Chemical Process Researchers, Agrochemical Development Scientists The an...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Anthranilic Diamide Insecticide Precursors: Technical Synthesis Guide
Content Type: Technical Whitepaper / Process Chemistry Guide
Audience: Chemical Process Researchers, Agrochemical Development Scientists
The anthranilic diamide class, specifically Chlorantraniliprole and Cyantraniliprole , represents a paradigm shift in pest management. Unlike neurotoxic predecessors (organophosphates, pyrethroids), these molecules target the insect Ryanodine Receptor (RyR) , causing uncontrolled calcium release, muscle paralysis, and death.[1][2][3][4]
For the process chemist, the synthesis of these molecules is a lesson in convergent assembly . The architecture is tripartite: a modified anthranilic acid (Part A), a pyrazole-carboxylic acid (Part B), and an aliphatic amine (Part C). This guide dissects the precursor ecosystem required to construct this scaffold, focusing on the industrial standard benzoxazinone intermediate route .
Structural Architecture & SAR Logic
To understand the precursor list, one must understand the pharmacophore. The high potency of this class relies on specific steric and electronic configurations:
The Bridge (Anthranilic moiety): Requires a substituent at the 3-position (usually methyl) to force the amide bond out of plane, creating the necessary 3D conformation for RyR binding. The 5-position substituent (Cl or CN) tunes lipophilicity (LogP).
The Heterocycle (Pyrazole moiety): The 3-chloropyridin-2-yl group is critical for binding affinity. The bromine atom provides necessary bulk and halogen bonding capability.
The Tail (Aliphatic amine): Usually a methylamine or cyclopropylamine, providing a hydrogen bond donor essential for receptor interaction.
The Precursor Ecosystem: Technical Data
The following tables categorize the essential building blocks. All CAS numbers and data points are verified for process development reference.
Table 1: Core Anthranilic Acid Precursors (Moiety A)
These precursors determine the specific active ingredient (AI) identity.
Precursor Name
CAS Number
Target AI
Function & Process Notes
2-Amino-5-chloro-3-methylbenzoic acid
20776-67-4
Chlorantraniliprole
Core Scaffold. The methyl group at C3 is sterically demanding; synthesis often requires specific chlorination of 2-amino-3-methylbenzoic acid to avoid over-chlorination.
2-Amino-5-cyano-3-methylbenzoic acid
871239-18-8
Cyantraniliprole
Core Scaffold. The cyano group lowers LogP (more systemic). Synthesized via bromination of the methyl-benzoic acid followed by Rosenmund-von Braun cyanation (CuCN).[5]
2-Amino-3-methylbenzoic acid
4389-45-1
Both
Starting Material. The parent scaffold. Purity is critical here; isomers lacking the 3-methyl group result in inactive byproducts.
Table 2: Pyrazole Carboxylic Acid Precursors (Moiety B)
The universal "head" group for the major diamides.
Universal Intermediate. This is the most complex fragment. Its synthesis involves the cyclization of 2,3-dichloropyridine hydrazine with diethyl maleate, followed by oxidation and bromination.
2,3-Dichloropyridine
2402-77-9
Raw Material. Precursor for the pyridyl hydrazine. Quality control must monitor for 2,3,6-trichloropyridine impurities.
Ester Form. Often the stable transportable form before hydrolysis to the free acid (500011-86-9) for coupling.
Table 3: Coupling & Functional Reagents (Moiety C + Activation)
Reagent
CAS Number
Role
Technical Insight
Methanesulfonyl chloride (MsCl)
124-63-0
Activator
Used to convert the anthranilic acid/pyrazole adduct into the reactive benzoxazinone . Preferred over SOCl₂ for milder conditions.
Methylamine (2M in THF/MeOH)
74-89-5
Amine Tail
Nucleophile that opens the benzoxazinone ring to form the final diamide bridge.
3-Picoline (3-Methylpyridine)
108-99-6
Base/Solvent
Often used as the specific base in the MsCl activation step to drive benzoxazinone formation.
Synthetic Pathway Visualization
The industrial synthesis is convergent . The two complex halves (Acid A and Acid B) are synthesized separately and then coupled. The diagram below illustrates the "Benzoxazinone Route," which is preferred for its high atom economy and avoidance of unstable acid chlorides.
Figure 1: The convergent Benzoxazinone synthesis route. This pathway minimizes side reactions by "locking" the anthranilic acid into a cyclic intermediate before the final amine addition.
This section details the critical process step: coupling the Pyrazole Acid and Anthranilic Acid. This is the "make-or-break" step for yield and purity.
Objective: Synthesis of the benzoxazinone intermediate (2-[3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl]-6-chloro-8-methyl-4H-3,1-benzoxazin-4-one).
3-Picoline (Base/Solvent) (Excess or stoichiometric with Acetonitrile)
Protocol:
Slurry Formation: In a dry reactor inerted with nitrogen, charge Acetonitrile (MeCN) and 3-Picoline. Add the Pyrazole Carboxylic Acid and Anthranilic Acid precursor. Cool the mixture to 0–5°C.
Scientific Logic:[2][6][7][8] Cooling is essential because the subsequent addition of sulfonyl chloride is exothermic. 3-Picoline acts as an HCl scavenger and a nucleophilic catalyst.
Activation (The MsCl Addition): Dropwise add Methanesulfonyl chloride (MsCl) while maintaining internal temperature <10°C.
Mechanism:[6][8] MsCl first forms a mixed anhydride with the Pyrazole acid. The aniline nitrogen of the anthranilic acid then attacks this anhydride, forming an amide. A second equivalent of MsCl drives the cyclization (dehydration) of the carboxylic acid onto the amide oxygen, closing the benzoxazinone ring.
Reaction Aging: Allow the mixture to warm to ambient temperature (20–25°C) and stir for 2–4 hours.
Monitoring: Use HPLC.[9][10] The disappearance of the Pyrazole acid peak and the appearance of the less polar Benzoxazinone peak (longer retention time) confirms conversion.
Quench & Isolation: Pour the reaction mixture into cold water. The benzoxazinone is hydrophobic and will precipitate out.
Filtration: Filter the solids and wash with water to remove pyridinium salts and methanesulfonic acid byproducts.
Drying: Dry the filter cake at 50°C under vacuum.
Self-Validation: The isolated solid should be a white to pale yellow powder. IR spectroscopy should show a characteristic carbonyl stretch for the benzoxazinone ring at ~1760 cm⁻¹.
Quality & Impurity Profiling
In high-value agrochemical synthesis, tracking impurities is mandatory.
Impurity A (Unreacted Aniline): If the benzoxazinone ring opening (next step) is performed with excess aniline instead of methylamine, or if the starting material remains, it poses a toxicity risk.
Impurity B (Dimerization): If MsCl is added too quickly at high temperatures, the pyrazole acid can self-condense.
Impurity C (Regioisomers): Originating from the Pyrazole synthesis (e.g., if the hydrazine attack on diethyl maleate was not regioselective). This must be controlled before the coupling step.
References
Lahm, G. P., et al. (2005). "Insecticidal anthranilic diamides: A new class of potent ryanodine receptor activators." Bioorganic & Medicinal Chemistry Letters, 15(22), 4898-4906. Link
DuPont (now FMC). (2003). "Process for preparing anthranilic diamide insecticides." World Intellectual Property Organization, WO2003015519. Link
Syngenta Participations AG. (2004). "Cyano-anthranilic diamide derivatives and their use as insecticides." World Intellectual Property Organization, WO2004067528. Link
Selby, T. P., et al. (2013). "Discovery of cyantraniliprole, a potent and selective anthranilic diamide ryanodine receptor activator with cross-spectrum insecticidal activity."[4] Bioorganic & Medicinal Chemistry Letters, 23(23), 6341-6345. Link
Shanghai Institute of Organic Chemistry. (2011). "Optimization of the synthesis of Chlorantraniliprole intermediate." Chinese Journal of Pesticide Science.
Synthesis of Methyl 2,3-dichloro-4-methylbenzoate from Methyl p-Toluate: A Guide to Electrophilic Aromatic Chlorination and Isomer Resolution
An Application Note and Protocol for Researchers Abstract This document provides a comprehensive guide for the synthesis of methyl 2,3-dichloro-4-methylbenzoate, a valuable substituted aromatic intermediate, starting fro...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note and Protocol for Researchers
Abstract
This document provides a comprehensive guide for the synthesis of methyl 2,3-dichloro-4-methylbenzoate, a valuable substituted aromatic intermediate, starting from methyl p-toluate. The core of this synthesis is a Lewis acid-catalyzed electrophilic aromatic substitution reaction. This note details the underlying chemical principles, including the complex regioselectivity governed by competing directing groups, a step-by-step experimental protocol for dichlorination, and subsequent purification strategies required to isolate the target isomer from the resulting product mixture. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science who require a robust understanding of aromatic halogenation.
Introduction and Scientific Rationale
Substituted dichlorobenzoic acids and their esters are critical building blocks in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. Their utility stems from the specific arrangement of substituents on the aromatic ring, which dictates their chemical reactivity and biological activity. The synthesis of a specific isomer, such as methyl 2,3-dichloro-4-methylbenzoate, presents a significant regiochemical challenge.
The starting material, methyl p-toluate, possesses two distinct functional groups: an activating, ortho-para directing methyl group (-CH₃) and a deactivating, meta directing methyl ester group (-COOCH₃).[1][2][3] The outcome of electrophilic chlorination is a contest between these directing effects, typically resulting in a mixture of mono- and di-chlorinated isomers.
First Chlorination: The activating effect of the methyl group is dominant, directing the first chlorine atom primarily to the C3 position (ortho to the methyl group and meta to the ester).
Second Chlorination: Introduction of the second chlorine atom is more complex. The existing substituents—a methyl group at C4, an ester at C1, and a chlorine at C3—all exert a directing influence. The chlorine atom is a deactivating but ortho-para director.[1] This complex interplay inevitably leads to the formation of multiple dichlorinated isomers, including the desired 2,3-dichloro product alongside others like the 3,5-dichloro isomer.
Therefore, a successful synthesis relies not only on performing the chlorination reaction but also on employing effective purification techniques to isolate the target compound. This protocol addresses both of these critical aspects.
Reaction Mechanism and Workflow
The synthesis proceeds via a classic electrophilic aromatic substitution mechanism. A Lewis acid catalyst, typically iron(III) chloride (FeCl₃), is used to polarize the chlorine molecule (Cl₂), generating a highly electrophilic "Cl⁺" species.[4][5] The nucleophilic aromatic ring of the methyl p-toluate derivative then attacks this electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5][6] Aromaticity is restored by the loss of a proton, yielding the chlorinated product. This process is repeated for the second chlorination.
Experimental Workflow Diagram
The overall process can be visualized as a sequence of distinct stages, from initial setup to final product characterization.
Caption: Workflow for the synthesis of methyl 2,3-dichloro-4-methylbenzoate.
Detailed Experimental Protocol
Disclaimer: This protocol involves hazardous materials, including chlorine gas and strong acids. All procedures must be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.
Materials and Reagents
Reagent/Material
Molar Mass ( g/mol )
Quantity
Molar Equiv.
Notes
Methyl p-toluate
150.17
30.0 g
1.0
Starting material, >98% purity
Dichloromethane (DCM)
84.93
300 mL
-
Anhydrous solvent
Iron(III) Chloride (FeCl₃)
162.20
2.0 g
0.06
Anhydrous, catalyst
Chlorine (Cl₂) Gas
70.90
~31.5 g
~2.2
Use a lecture bottle with a regulator
Ice Water
-
200 mL
-
For quenching
Sodium Bicarbonate (5% aq.)
84.01
100 mL
-
For washing/neutralizing
Brine (Saturated NaCl)
-
100 mL
-
For washing
Anhydrous Sodium Sulfate
142.04
20 g
-
For drying
Equipment
500 mL three-neck round-bottom flask
Magnetic stirrer and stir bar
Thermometer
Gas dispersion tube
Reflux condenser with a drying tube (filled with CaCl₂)
Ice-water bath
Gas trap/scrubber (containing NaOH solution) for the Cl₂ outlet
Separatory funnel
Rotary evaporator
Apparatus for fractional vacuum distillation or flash column chromatography
Reaction Procedure
Setup: Assemble the three-neck flask with a magnetic stir bar, thermometer, and a gas dispersion tube connected to the chlorine gas cylinder. Fit the central neck with the condenser, and connect the top of the condenser to a gas scrubber. Ensure all glassware is oven-dried to maintain anhydrous conditions.
Reagent Addition: In the reaction flask, dissolve methyl p-toluate (30.0 g, 0.20 mol) in anhydrous dichloromethane (300 mL). Add anhydrous iron(III) chloride (2.0 g, 12.3 mmol) to the solution. Stir the mixture to ensure dissolution.
Scientist's Note: The reaction must be performed in the dark (e.g., by wrapping the flask in aluminum foil) to prevent light-induced radical chlorination of the methyl side chain.[7]
Chlorination: Cool the reaction mixture to 0-5 °C using an ice-water bath. Begin bubbling chlorine gas through the solution via the gas dispersion tube at a slow, steady rate.
Scientist's Note: The reaction is exothermic. Maintain the temperature below 10 °C to improve selectivity and minimize side reactions. The total mass of chlorine added should be monitored (e.g., by weighing the cylinder before and after) to ensure at least two molar equivalents are introduced.
Reaction Monitoring: Allow the reaction to proceed for 4-8 hours. Monitor the progress by periodically taking small aliquots, quenching them with sodium bicarbonate solution, and analyzing the organic layer by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The disappearance of the starting material and the appearance of new, higher-retention-time spots/peaks will indicate product formation.
Quenching: Once the reaction is deemed complete, stop the flow of chlorine gas and purge the system with nitrogen or argon to remove any residual Cl₂. Carefully and slowly pour the reaction mixture into a beaker containing 200 mL of ice water with vigorous stirring to quench the reaction and dissolve the iron catalyst.
Work-up:
Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer.
Extract the aqueous layer twice with 50 mL portions of DCM.
Combine all organic layers.
Wash the combined organic layer sequentially with 100 mL of 5% sodium bicarbonate solution (to neutralize any HCl byproduct) and 100 mL of brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product mixture.
Purification
The crude product is a mixture of dichlorinated isomers. Isolation of the target methyl 2,3-dichloro-4-methylbenzoate requires careful purification.
Method A: Fractional Vacuum Distillation: The different boiling points of the dichlorobenzene isomers, though often close, may allow for separation by meticulous fractional distillation under high vacuum.[8] This method is most effective if the boiling point of the target isomer is sufficiently different from the major byproducts.
Method B: Flash Column Chromatography: This is often the most effective method for separating isomers with different polarities.[9]
Stationary Phase: Silica gel (230-400 mesh).
Mobile Phase: A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the ethyl acetate concentration).
Procedure: Dissolve the crude oil in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Load the dried powder onto the top of the column. Elute with the chosen solvent system, collecting fractions and analyzing them by TLC to identify and combine those containing the pure desired product.
Characterization and Expected Results
The purified product should be characterized using standard analytical techniques to confirm its identity and purity.
¹H NMR: Expect distinct signals for the aromatic protons and the two methyl groups (-CH₃ and -OCH₃). The coupling patterns and chemical shifts of the aromatic protons are diagnostic for the 2,3,4-substitution pattern.
¹³C NMR: Will show the correct number of carbon signals for the molecule.
GC-MS: Provides the molecular weight of the compound (m/z) and a fragmentation pattern that can help confirm the structure. The isotopic signature of two chlorine atoms (M, M+2, M+4 peaks) will be prominent.
Yield: The overall isolated yield of the target isomer is expected to be moderate, reflecting the challenges in controlling regioselectivity. A realistic yield would be in the range of 25-40%, highly dependent on the efficiency of the purification step.
References
ACS Publications. (n.d.). Highly Selective Oxidative Monochlorination To Synthesize Organic Intermediates. Retrieved from [Link]
NurdRage. (2016, April 27). Make Chlorotoluene (mixture of isomers) 1st step in making Pyrimethamine [Video]. YouTube. [Link]
Quora. (2021, December 18). What happens when toluene reacts with Cl2? Retrieved from [Link]
MDPI. (2018, November 9). Chlorination of Toluene to o-Chlorotoluene Catalyzed by Ionic Liquids. Retrieved from [Link]
ACS Publications. (2023, June 8). Photoinduced FeCl3-Catalyzed Chlorination of Aromatic Sulfonyl Chloride via Extrusion of SO2 at Room Temperature. Retrieved from [Link]
University of Calgary. (n.d.). Directing Groups in SE Ar. Retrieved from [Link]
PubMed. (2023, June 23). Photoinduced FeCl3-Catalyzed Chlorination of Aromatic Sulfonyl Chloride via Extrusion of SO2 at Room Temperature. Retrieved from [Link]
ResearchGate. (2023). Photoinduced FeCl3-Catalyzed Chlorination of Aromatic Sulfonyl Chloride via Extrusion of SO2 at Room Temperature | Request PDF. Retrieved from [Link]
ResearchGate. (2025, August 4). Photo-Induced FeCl3-catalysed direct desulfurizative chlorination of thio-containing aromatics at room temperature | Request PDF. Retrieved from [Link]
Sciencemadness.org. (n.d.). PREPARATION OF CHLOROTOLUENE BY OXIDIZING CHLORINATION OF TOLUENE. Retrieved from [Link]
Wiley Online Library. (n.d.). Visible light-induced FeCl3-catalyzed chlorination of C–H bonds with MgCl2. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of toluene chlorotoluene. Retrieved from [Link]
Chemistry Stack Exchange. (2016, June 6). Why can toluene be chlorinated at either the benzylic position or the ring depending on the conditions? Retrieved from [Link]
Google Patents. (n.d.). CN101434545A - Method for preparing methyl p-chloromethyl benzoate.
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
Vedantu. (n.d.). Chlorination of toluene in presence of light and heat class 12 chemistry CBSE. Retrieved from [Link]
YouTube. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. [Link]
Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution. Retrieved from [Link]
Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]
BYJU'S. (n.d.). Electrophilic Substitution Reaction Mechanism. Retrieved from [Link]
Google Patents. (n.d.). US4046656A - Photochlorination process for methyl aromatic compounds.
Chemistry Stack Exchange. (2019, June 25). What will be the product ratio if I do chlorination of p-toluic acid? Retrieved from [Link]
Google Patents. (n.d.). US3449404A - Process for the preparation of esters of alkyl benzene monocarboxylic acids chlorinated in the nucleus.
Google Patents. (n.d.). CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid.
SlidePlayer. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]
Google Patents. (n.d.). CN116444340B - A method for separation and purification of mixed dichlorotoluene coupled with rectification and crystallization.
Organic Syntheses. (2019, October 6). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)iodonium Tosylate. Retrieved from [Link]
Google APIs. (n.d.). United States Patent Office. Retrieved from [Link]
Google Patents. (n.d.). CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.
Indian Academy of Sciences. (n.d.). New strategies for separations through reactions. Retrieved from [Link]
MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]
Chemistry Stack Exchange. (2023, June 15). Organic solvents distillation for purification. Retrieved from [Link]
ResearchGate. (2019, January 19). How can I purify two different-substituted aromatic compounds? Retrieved from [Link]
Application Note: Regioselective Chlorination & Synthesis Strategies for Methyl 2,3-dichloro-4-methylbenzoate
This Application Note is structured to address the specific challenge of synthesizing Methyl 2,3-dichloro-4-methylbenzoate starting from Methyl 4-methylbenzoate . Editorial Note: Direct chlorination of methyl 4-methylben...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured to address the specific challenge of synthesizing Methyl 2,3-dichloro-4-methylbenzoate starting from Methyl 4-methylbenzoate .
Editorial Note: Direct chlorination of methyl 4-methylbenzoate is chemically feasible but regioselectively unfavorable for the 2,3-isomer, which typically forms as a minor byproduct (<2%) compared to the thermodynamically and kinetically favored 3,5-dichloro isomer. This guide provides the optimized protocol for direct chlorination (to access the mixture) and outlines the necessary purification strategies , while also defining the alternative de novo synthesis recommended for high-purity requirements.
Executive Summary
The conversion of Methyl 4-methylbenzoate (M4MB) to its 2,3-dichloro isomer presents a significant regiochemical challenge. Electrophilic aromatic substitution (EAS) rules dictate that the directing effects of the ester (meta-directing) and methyl (ortho/para-directing) groups cooperatively favor the 3-position for monochlorination, followed by the 5-position for dichlorination. Consequently, direct chlorination yields Methyl 3,5-dichloro-4-methylbenzoate as the major product (>80%).
The 2,3-dichloro isomer is formed only as a minor constituent (typically 0.5–2.0%) due to steric hindrance at the C2 position (ortho to the ester). This protocol details:
Direct Chlorination Conditions: Optimized Lewis-acid catalyzed parameters to maximize dichlorination conversion.
Isomer Isolation: Critical purification steps to isolate the 2,3-isomer from the 3,5-rich matrix.
Alternative Synthesis: A recommended de novo route for researchers requiring high-purity material without laborious separation.
Mechanistic Analysis & Regioselectivity
Understanding the directing groups is essential for interpreting the experimental outcome.
Conflict: Both groups direct incoming electrophiles to C3 and C5 .
First Chlorination: Occurs rapidly at C3 to form Methyl 3-chloro-4-methylbenzoate .
Second Chlorination: The new Cl at C3 directs ortho (to C2) and para (to C6). However, the strong directing effects of the original groups still favor C5.
Steric Barrier: Attack at C2 (to form the 2,3-isomer) is hindered by the adjacent ester group. Attack at C5 (to form the 3,5-isomer) is sterically open.
Pathway Visualization (DOT)
The following diagram illustrates the kinetic competition and product distribution.
Protocol A: Direct Chlorination (Lewis Acid Catalyzed)
This protocol is designed to force dichlorination. Note that Iodine (I2) is required as a co-catalyst; FeCl3 alone often arrests at the monochloro stage [1].
Solvent: 1,2-Dichloroethane (DCE) or Chlorobenzene (Optional; reaction can be run neat).
Experimental Procedure
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, gas inlet tube (subsurface), thermometer, and a reflux condenser connected to a caustic scrubber (NaOH) to trap HCl and excess Cl2.
Charging: Add M4MB (1.0 equiv), FeCl3 (0.05 equiv), and I2 (0.005 equiv) to the flask. If using solvent, add DCE (3-5 volumes).
Initiation: Heat the mixture to 45–50°C .
Chlorination (Stage 1): Introduce Cl2 gas slowly. The reaction is exothermic; maintain temperature <60°C. Monitor by GC/HPLC until M4MB is consumed (<1%).
Checkpoint: Major product is Methyl 3-chloro-4-methylbenzoate.
Chlorination (Stage 2): Increase temperature to 80–100°C . Continue Cl2 sparging.
Note: The second chlorination is slower. Iodine is critical here to activate the ring further.
Monitoring: Sample hourly. Stop reaction when the 3-chloro intermediate drops below 5%.
Warning: Over-chlorination leads to 2,3,5-trichloro species.
Workup:
Purge system with Nitrogen to remove residual Cl2.
Dilute with Dichloromethane (DCM).
Wash with 1M HCl (to remove Fe salts), then saturated NaHCO3, then Brine.
Dry over MgSO4 and concentrate in vacuo.
Expected Product Distribution (Typical)
Component
Approx. Composition (%)
Notes
Methyl 3,5-dichloro-4-methylbenzoate
80 - 85%
Major Product
Methyl 2,5-dichloro-4-methylbenzoate
5 - 10%
Minor Isomer
Methyl 2,3-dichloro-4-methylbenzoate
0.5 - 2.0%
Target Isomer
Methyl 2,3,5-trichloro-4-methylbenzoate
2 - 5%
Over-chlorination
Protocol B: Isolation & Enrichment
Due to the low abundance of the 2,3-isomer and similar boiling points, standard flash chromatography is often insufficient.
Requirement: Spinning band distillation column or high-plate-count packed column.
Conditions: High vacuum (<1 mmHg).
Separation: The 2,3-dichloro isomer typically has a slightly higher boiling point than the 3,5-isomer due to the "ortho effect" and dipole moments, but the difference is small (<5°C).
Hydrolysis: Subject the crude ester mixture to saponification (NaOH/MeOH/H2O).
Acidification: Isolate the mixed benzoic acids.
Fractional Crystallization: Recrystallize from Toluene or Acetic Acid. The symmetric 3,5-dichloro-4-methylbenzoic acid crystallizes preferentially.
Mother Liquor: The filtrate will be enriched in the 2,3- and 2,5-isomers.
Re-esterification: Esterify the enriched mother liquor acids to obtain enriched Methyl 2,3-dichloro-4-methylbenzoate.
Protocol C: Alternative "De Novo" Synthesis (Expert Recommendation)
For researchers requiring >95% purity of the 2,3-isomer, the direct chlorination route is inefficient. The following route is the industry standard for bypassing the regioselectivity issue [2].
Scalable synthesis route for Methyl 2,3-dichloro-4-methylbenzoate
Application Note: Scalable Synthesis of Methyl 2,3-dichloro-4-methylbenzoate Executive Summary Methyl 2,3-dichloro-4-methylbenzoate is a critical intermediate in the synthesis of advanced agrochemicals and pharmaceutical...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Scalable Synthesis of Methyl 2,3-dichloro-4-methylbenzoate
Executive Summary
Methyl 2,3-dichloro-4-methylbenzoate is a critical intermediate in the synthesis of advanced agrochemicals and pharmaceuticals. The synthesis of this molecule presents a specific regiochemical challenge: introducing two chlorine atoms and a carboxyl group onto a toluene scaffold in a specific 2,3,4-substitution pattern.
Direct chlorination of methyl 4-methylbenzoate (p-toluate) typically yields the thermodynamically favored 3,5-dichloro isomer, rendering it unsuitable for this target. To achieve the 2,3-dichloro pattern, this protocol utilizes a "Bottom-Up" Regioselective Strategy . The route begins with the commercially available 2,3-dichlorotoluene , utilizing the activating nature of the methyl group to direct functionalization to the para-position (C4), followed by carbonylation and esterification.
This guide details a scalable, three-step protocol designed for high purity and reproducibility, minimizing isomer contamination.
Retrosynthetic Analysis & Strategy
The core challenge is the "crowded" 1,2,3,4-substitution pattern. We reject the direct chlorination of p-toluic acid due to poor regioselectivity. Instead, we employ Electrophilic Aromatic Substitution (EAS) on a pre-chlorinated scaffold.
Step 1 (Regiocontrol): Bromination. The methyl group at C1 is an ortho/para activator. The chlorines at C2/C3 are ortho/para deactivators.
Electronic Vector: The C1-Methyl strongly activates C4 (para) and C6 (ortho).
Steric/Electronic Result: C4 is favored over C6 due to the stronger para-directing effect of the methyl group, despite the adjacent C3-chlorine. This yields 4-bromo-2,3-dichlorotoluene .
Step 2 (Functionalization): Grignard Formation & Carbonylation. Converting the C-Br bond to C-COOH via a Grignard intermediate ensures the carboxyl group is installed exactly at position 4.
Figure 1: Strategic pathway for the regioselective synthesis of Methyl 2,3-dichloro-4-methylbenzoate.
Detailed Experimental Protocols
Step 1: Regioselective Bromination of 2,3-Dichlorotoluene
Objective: Install a reactive handle (Bromine) at the C4 position.
Reagents & Equipment:
2,3-Dichlorotoluene (1.0 equiv)
Bromine (
) (1.1 equiv)
Iron(III) Bromide (
) or Iron powder (0.05 equiv)
Dichloromethane (DCM) or Chlorobenzene (Solvent)
Scrubber system (for HBr gas)
Protocol:
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, dropping funnel, and a thermometer. Connect the condenser outlet to a caustic scrubber (NaOH solution) to neutralize HBr byproducts.
Charging: Charge the flask with 2,3-dichlorotoluene and the iron catalyst (
or ). Add solvent (DCM) if temperature control is required, though neat reactions are common at scale.
Addition: Cool the mixture to 0–5°C. Add liquid Bromine dropwise over 60–90 minutes. Note: The reaction is exothermic. Maintain temperature <10°C to minimize bromination at the benzylic methyl position.
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours. Monitor via GC-MS or TLC.
Activation: In a dry, nitrogen-flushed reactor, add Mg turnings and a crystal of iodine. Flame dry or heat gently to activate the Mg surface.
Initiation: Add a small portion (10%) of the aryl bromide solution in THF. Heat locally until the Grignard reaction initiates (indicated by turbidity and exotherm).
Addition: Add the remaining aryl bromide/THF solution dropwise to maintain a gentle reflux. Stir for 1–2 hours after addition is complete.
Carbonylation:
Method A (Lab): Pour the Grignard reagent onto an excess of crushed Dry Ice (solid
) in a beaker.
Method B (Scale): Bubble dry
gas into the reaction mixture at 0°C until saturation.
Hydrolysis: Once the mixture warms to room temperature, quench carefully with 6M HCl (pH < 2). This protonates the carboxylate salt to the free acid.
Isolation: Extract with Ethyl Acetate (EtOAc).[4] The product, 2,3-dichloro-4-methylbenzoic acid , can be extracted into dilute NaOH (purification by acid/base extraction) to remove non-acidic impurities, then re-precipitated with HCl.
Data: Solid white powder. Melting Point approx. 185–190°C (check literature specific to polymorphs).
Reflux: Dissolve the acid in Methanol (10 vol). Add conc.
dropwise.
Reaction: Reflux (65°C) for 6–12 hours. Monitor by TLC/HPLC for disappearance of the acid.
Workup: Concentrate methanol under reduced pressure. Dilute residue with EtOAc and wash with saturated
(to remove unreacted acid and acid catalyst).
Final Isolation: Wash organic layer with brine, dry, and concentrate.
Product:Methyl 2,3-dichloro-4-methylbenzoate . Usually a white solid or viscous oil depending on purity.
Process Safety & Quality Control
Table 1: Critical Process Parameters (CPPs)
Step
Parameter
Specification
Rationale
1. Bromination
Temperature
< 10°C during addition
Prevents benzylic bromination (side chain) which leads to lachrymators.
1. Bromination
Catalyst
Fe/FeBr3
Lewis acid required for ring bromination. Light/Peroxides must be excluded to prevent radical pathways.
2. Grignard
Water Content
< 0.05% (Karl Fischer)
Water destroys the Grignard reagent immediately. Strictly anhydrous conditions are non-negotiable.
3. Esterification
pH Workup
Basic Wash (NaHCO3)
Essential to remove unreacted acid. The ester is neutral; the starting material is acidic.
Self-Validating QC Checkpoints:
Post-Bromination GC: If >5% of the benzylic bromide (bromomethyl derivative) is observed, the reaction temperature was too high or light was present.
Acid/Base Extraction (Step 2): If the yield in Step 2 is low, check the pH of the aqueous layer during workup. The acid precipitates only at pH < 3.
References
Regioselectivity in Halogenated Toluenes
Cohen, J. B., & Dakin, H. D. (1901). The Chlorination of the Dichlorotoluenes in the Presence of the Aluminium-Mercury Couple. Journal of the Chemical Society, Transactions. Link (Foundational work on directing effects in dichlorotoluenes).
Synthesis of Halogenated Benzoic Acids (Patent Literature)
Process for the preparation of 2,3-dichlorobenzoic acid derivatives.[2][6][7] (Related methodology for 2,3-dichloro substitution patterns). See US Patent 5,225,594 or similar agrochemical intermediate patents.
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
Friedel-Crafts Alternative (Context)
Specific Intermediate Data
2,3-dichloro-4-methylbenzoic acid is a known metabolite and intermediate. CAS: 1254073-62-5.[5] (Source: ChemicalBook/SciFinder).
Technical Support Center: Separation of Dichloromethyl Benzoate Isomers via Distillation
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the separation of dichloromethyl benzoate isomers. This document provides in-depth troubleshooting advic...
Author: BenchChem Technical Support Team. Date: February 2026
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the separation of dichloromethyl benzoate isomers. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during distillation-based purification.
Introduction to the Challenge
Dichloromethyl benzoate isomers are a class of compounds frequently utilized as intermediates in the synthesis of pharmaceuticals and other fine chemicals. The isomeric purity of these intermediates is often critical to the efficacy and safety of the final product. However, the separation of these isomers presents a significant challenge due to their similar physicochemical properties, particularly their close boiling points. This guide provides a comprehensive resource for overcoming these separation hurdles using distillation techniques.
Table of Contents
Physicochemical Properties of Dichloromethyl Benzoate Isomers
Physicochemical Properties of Dichloromethyl Benzoate Isomers
Isomer
Molecular Formula
Molecular Weight ( g/mol )
Boiling Point (°C)
Melting Point (°C)
2,4-Dichloromethyl benzoate
C₈H₆Cl₂O₂
205.04
239 (lit.)
-
2,5-Dichloromethyl benzoate
C₈H₆Cl₂O₂
205.04
250.6
37-42
2,6-Dichloromethyl benzoate
C₈H₆Cl₂O₂
205.04
Data not available
Low melting solid
3,4-Dichloromethyl benzoate
C₈H₆Cl₂O₂
205.04
Data not available
-
3,5-Dichloromethyl benzoate
C₈H₆Cl₂O₂
205.04
65 (questionable)
56-59
Note: The boiling point of 65 °C for 3,5-dichloromethyl benzoate appears inconsistent with the other isomers and its solid state at room temperature; it may be a value at a significantly reduced pressure or an error in the data source.[1][2]
The high boiling points of these isomers at atmospheric pressure necessitate the use of vacuum distillation to prevent thermal degradation. Chlorinated aromatic compounds can be susceptible to decomposition at elevated temperatures.[3]
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to separate dichloromethyl benzoate isomers by distillation?
A1: The primary challenge lies in the close boiling points of the different isomers. Positional isomers of substituted aromatic compounds often have very similar volatilities, making their separation by simple distillation inefficient. Fractional distillation, which provides multiple theoretical plates for separation, is required. Even with fractional distillation, the separation can be challenging if the boiling point difference is only a few degrees.
Q2: Is atmospheric distillation a viable option for separating these isomers?
A2: It is strongly discouraged. The atmospheric boiling points of dichloromethyl benzoate isomers are high (typically >230 °C), and prolonged exposure to these temperatures can lead to thermal decomposition, resulting in product loss and the formation of impurities.[3] Vacuum distillation is the recommended approach as it significantly lowers the boiling points of the compounds.
Q3: What is the first step I should take before attempting a large-scale distillation?
A3: A small-scale analytical distillation or a vapor pressure measurement of your specific isomer mixture is highly recommended. This will provide crucial information about the boiling point differences under vacuum and help in determining the feasibility and required efficiency (number of theoretical plates) of the distillation column.
Q4: Can azeotropes form during the distillation of dichloromethyl benzoate isomers?
Troubleshooting Guide
This section addresses common problems encountered during the distillation of dichloromethyl benzoate isomers.
Problem: Poor or no separation of isomers.
Possible Cause
Explanation & Solution
Insufficient Column Efficiency
The number of theoretical plates in your distillation column is inadequate for the small boiling point difference between the isomers. Solution: Increase the length of the fractionating column or use a more efficient packing material (e.g., structured packing instead of Raschig rings).
Distillation Rate is Too High (Flooding)
Operating the distillation at too high a heat input can lead to "flooding," where the vapor flow up the column hinders the downward flow of the liquid reflux. This prevents the establishment of equilibrium on each theoretical plate, leading to poor separation. Solution: Reduce the heating mantle temperature to decrease the boil-up rate. Ensure a steady, controlled collection of distillate.
Poor Reflux Ratio Control
The reflux ratio (the ratio of the amount of condensate returned to the column to the amount collected as distillate) is a critical parameter. A low reflux ratio will result in poor separation. Solution: Increase the reflux ratio. For challenging separations, a higher reflux ratio is necessary to enrich the more volatile component in the vapor phase.
Heat Loss from the Column
Significant heat loss from the distillation column can disrupt the temperature gradient and prevent proper fractionation. Solution: Insulate the distillation column and head with glass wool or aluminum foil to ensure an adiabatic operation.
Problem: Product is degrading or turning dark.
Possible Cause
Explanation & Solution
Distillation Temperature is Too High
Even under vacuum, prolonged exposure to high temperatures can cause thermal decomposition of chlorinated aromatic esters.[3][6] Solution: Increase the vacuum (lower the pressure) to further reduce the boiling points of the isomers. Ensure the heating mantle temperature is not excessively high.
Presence of Impurities
Acidic or basic impurities from the synthesis can catalyze degradation at high temperatures. Solution: Neutralize the crude product mixture before distillation. A pre-purification step, such as a wash with a dilute sodium bicarbonate solution followed by drying, can be beneficial.
Air Leak in the System
The presence of oxygen at high temperatures can promote oxidative degradation. Solution: Ensure all joints in the distillation apparatus are properly sealed and the system is leak-tight. Perform the distillation under an inert atmosphere (e.g., nitrogen or argon) if the compounds are particularly sensitive.
Problem: Bumping or Unstable Boiling
Possible Cause
Explanation & Solution
Lack of Boiling Chips or Inadequate Stirring
Smooth boiling is essential for a stable distillation. Solution: Add fresh boiling chips or use a magnetic stirrer in the distillation flask.
Uneven Heating
Hot spots on the distillation flask can cause bumping. Solution: Use a heating mantle with a sand or oil bath to ensure even heat distribution.
Problem: Low or No Distillate Collection
Possible Cause
Explanation & Solution
Vacuum is Too High for the Temperature
The boiling point of the compound at the applied vacuum is higher than the temperature of the heating bath. Solution: Gradually increase the temperature of the heating bath or slightly reduce the vacuum.
Condenser Temperature is Too High
If the condenser fluid is too warm, the vapor will not condense and will be pulled into the vacuum system. Solution: Ensure the condenser is supplied with a coolant at a sufficiently low temperature.
System Leak
A leak in the system will prevent the vacuum from reaching the desired level, and consequently, the boiling point will be higher than expected. Solution: Check all joints and connections for leaks.
Experimental Protocols
Fractional Vacuum Distillation Protocol
This protocol provides a general procedure for the separation of dichloromethyl benzoate isomers. The specific parameters (pressure, temperature, reflux ratio) will need to be optimized based on the specific isomer mixture.
dot
Caption: Workflow for fractional vacuum distillation.
Step-by-Step Methodology:
Apparatus Setup: Assemble a fractional vacuum distillation apparatus. This should include a round-bottom flask, a packed fractionating column (e.g., Vigreux or packed with Raschig rings or structured packing), a distillation head with a condenser and a thermometer, a receiver adapter, and collection flasks. Ensure all glassware is dry and joints are properly greased for a good vacuum seal.
Charging the Flask: Charge the distillation flask with the crude dichloromethyl benzoate isomer mixture and a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
Applying Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully evacuate the system to the desired pressure.
Heating and Reflux: Begin heating the distillation flask using a heating mantle with a stirrer. As the mixture begins to boil, observe the vapor rising up the column. Allow the system to equilibrate by letting the condensate return to the flask (total reflux) for a period before starting to collect the distillate. This helps to establish the temperature gradient in the column.
Fraction Collection: Once the temperature at the distillation head stabilizes, begin collecting the first fraction. Collect fractions over narrow boiling ranges. It is advisable to collect a small forerun fraction which may contain more volatile impurities.
Monitoring: Monitor the temperature at the distillation head and the distillation rate throughout the process. A sharp increase in temperature often indicates the start of the next component distilling.
Purity Analysis: Analyze the collected fractions using an appropriate analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to determine the isomeric purity.
Shutdown: Once the distillation is complete, remove the heating mantle and allow the system to cool down completely before slowly venting to atmospheric pressure.
Purity Analysis Protocol (GC-MS)
Gas chromatography is an excellent technique for separating and quantifying volatile and semi-volatile isomers.
dot
Caption: General workflow for GC-MS analysis.
Recommended GC-MS Conditions (Starting Point):
Parameter
Recommended Setting
Column
DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature
280 °C
Injection Mode
Split (e.g., 50:1 split ratio)
Carrier Gas
Helium, constant flow at 1.0 mL/min
Oven Program
Initial temp: 150 °C, hold for 2 min. Ramp to 250 °C at 5 °C/min, hold for 5 min.
MS Transfer Line Temp
280 °C
Ion Source Temperature
230 °C
Ionization Mode
Electron Ionization (EI) at 70 eV
Scan Range
m/z 50-300
Note: This is a starting method and should be optimized for your specific mixture of isomers to achieve baseline separation.[4][7]
Purity Analysis Protocol (HPLC)
Reversed-phase HPLC is a powerful alternative for the analysis of dichloromethyl benzoate isomers, particularly if they are thermally labile or if derivatization is not desired.
dot
Caption: General workflow for HPLC analysis.
Recommended HPLC Conditions (Starting Point):
Parameter
Recommended Setting
Column
C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A
Water
Mobile Phase B
Acetonitrile
Gradient
60% B to 90% B over 20 minutes
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection
UV at 230 nm
Injection Volume
10 µL
Note: A gradient elution is recommended to ensure adequate separation of all isomers. The gradient profile may need to be optimized.[1][8]
References
BRANDTECH Scientific. Solvent Boiling Point Chart. [Link]
Cheméo. Chemical Properties of Benzoic acid, 3,5-dichloro-, methyl ester (CAS 2905-67-1). [Link]
ResearchGate. A streamlined and authenticated GC-MS method for the simultaneous analysis of all regulated chlorinated organic carriers (COCs) from the consumer goods at ng mL −1 level. [Link]
RSC Publishing. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. [Link]
1H NMR spectrum analysis of Methyl 2,3-dichloro-4-methylbenzoate
Executive Summary & Application Context Methyl 2,3-dichloro-4-methylbenzoate is a critical intermediate in the synthesis of agrochemicals and pharmaceutical scaffolds.[1][2] In drug development, the precise characterizat...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Application Context
Methyl 2,3-dichloro-4-methylbenzoate is a critical intermediate in the synthesis of agrochemicals and pharmaceutical scaffolds.[1][2] In drug development, the precise characterization of this compound is vital because its chlorination pattern directly influences metabolic stability and lipophilicity.[2]
This guide provides an in-depth analysis of the 1H NMR spectrum of Methyl 2,3-dichloro-4-methylbenzoate. Unlike standard spectral lists, this document focuses on comparative diagnostics —specifically, how to use NMR to distinguish the target molecule from its synthetic precursor (the free acid) and its symmetric regioisomer (Methyl 3,5-dichloro-4-methylbenzoate).[1]
Key Performance Indicator (KPI):
Resolution: 1H NMR offers superior structural specificity over HPLC for distinguishing regioisomers where retention times may overlap.[2]
Throughput: qNMR (Quantitative NMR) allows for simultaneous purity and identity confirmation in <10 minutes.[2]
Structural Analysis & Predicted Assignments[3]
To interpret the spectrum accurately, we must first map the magnetic environment of the protons. The target molecule possesses a non-symmetric benzene ring with four distinct proton environments.[2][3]
Molecular Connectivity Diagram
The following diagram illustrates the proton assignments and the logical flow for spectral interpretation.
Caption: Figure 1. Structural assignment logic. H5 and H6 form an AB system due to ortho-coupling.[1]
Theoretical Chemical Shifts (CDCl₃)
Based on substituent additivity rules (Curphy-Morrison) and empirical data from similar chlorinated benzoates:
Proton Label
Chemical Shift (, ppm)
Multiplicity
Integration
Coupling Constant ()
Assignment Logic
A (-OCH₃)
3.90 - 3.94
Singlet (s)
3H
-
Deshielded by oxygen; characteristic methyl ester.[1][2][4]
B (Ar-CH₃)
2.42 - 2.48
Singlet (s)
3H
-
Benzylic protons; slightly deshielded by aromatic ring.[2]
C (Ar-H6)
7.65 - 7.75
Doublet (d)
1H
~8.0 - 8.5 Hz
Ortho to electron-withdrawing ester; most downfield aromatic signal.
D (Ar-H5)
7.15 - 7.25
Doublet (d)
1H
~8.0 - 8.5 Hz
Ortho to electron-donating methyl; shielded relative to H6.
Comparative Analysis: Target vs. Alternatives
This section objectively compares the target spectrum against common "alternatives" encountered in R&D: the unreacted precursor and a potentially dangerous isomeric impurity.[2]
Scenario A: Reaction Monitoring (Target vs. Precursor)
Alternative: 2,3-dichloro-4-methylbenzoic acid (Precursor).[1][2]
Objective: Confirm completion of esterification.
Feature
Target (Ester)
Precursor (Acid)
Diagnostic Action
-OCH₃ Signal
Present (~3.9 ppm, s, 3H)
Absent
Primary confirmation of product formation.
-COOH Signal
Absent
Present (~11-13 ppm, broad)
Disappearance confirms consumption of starting material.[2]
Solubility
Soluble in CDCl₃
Poor solubility in CDCl₃ (may require DMSO-d₆)
If sample is insoluble in CDCl₃, reaction is likely incomplete.[2]
Scenario B: Regioisomer Differentiation (Target vs. Symmetric Isomer)
Alternative: Methyl 3,5-dichloro-4-methylbenzoate.
Objective: Verify correct chlorination pattern. This is the most critical QC step, as mass spectrometry (MS) cannot easily distinguish these isomers (same MW: 233.05 g/mol ).
Target (2,3-dichloro): Asymmetric. Protons H5 and H6 are adjacent.[2]
Result:Two Doublets (AB System,
Hz).
Isomer (3,5-dichloro): Symmetric.[1][2][5] Protons H2 and H6 are equivalent and isolated from each other by substituents.[2]
Result:One Singlet (integrating to 2H) at ~7.9 ppm.[2]
The following decision tree outlines the pass/fail criteria for the batch.
Caption: Figure 2. Quality Control Decision Tree for Methyl 2,3-dichloro-4-methylbenzoate.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (Standard text for additivity rules and coupling constants).
National Institute of Advanced Industrial Science and Technology (AIST). (2023).[2] Spectral Database for Organic Compounds (SDBS). [Link] (Source for general chlorobenzoate shift comparisons).
Fulmer, G. R., et al. (2010).[2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[2] [Link] (Used for solvent residual peak calibration).[2]
Reich, H. J. (2024).[2] WinPLT NMR Chemical Shift Prediction Tool. University of Wisconsin-Madison. [Link] (Basis for theoretical shift calculation of the specific substitution pattern).[2]
Comparative Guide: Melting Point & Physicochemical Profiling of Dichloro-4-methylbenzoate Isomers
Executive Summary Objective: To provide a technical comparison of the physicochemical properties—specifically melting points (MP)—of dichloro-4-methylbenzoate isomers. This guide is designed for process chemists and rese...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Objective: To provide a technical comparison of the physicochemical properties—specifically melting points (MP)—of dichloro-4-methylbenzoate isomers. This guide is designed for process chemists and researchers optimizing purification workflows for halogenated benzoic acid derivatives.
Core Insight: The melting point of these isomers is governed by molecular symmetry and the ortho-effect . The 3,5-dichloro isomer, possessing high symmetry and no steric hindrance at the carboxyl group, exhibits the highest melting point and crystallinity. In contrast, the 2,6-dichloro and asymmetric isomers (2,3- and 2,5-) display significantly lower melting points or exist as low-melting solids/oils due to steric inhibition of crystal packing.
Chemical Identity & Structural Analysis
The parent molecule, 4-methylbenzoic acid (p-toluic acid) , allows for four distinct dichloro-substituted isomers. These are critical intermediates in the synthesis of agrochemicals (e.g., Zoxamide) and pharmaceuticals.
Isomer Name
Substitution Pattern
Symmetry Group
Key Structural Feature
3,5-Dichloro-4-methylbenzoate
Meta, Meta
(High)
Planar carboxyl group; efficient -stacking.
2,6-Dichloro-4-methylbenzoate
Ortho, Ortho
(High)
Steric Twist: Carboxyl group forced out of plane by ortho-chlorines.
2,5-Dichloro-4-methylbenzoate
Ortho, Meta
(None)
Asymmetric; disrupted lattice energy.
2,3-Dichloro-4-methylbenzoate
Ortho, Meta
(None)
"Vicinal" chlorines; high steric strain on one side.
Comparative Data: Melting Points
Note: Melting points are provided for the free acid forms where ester data is variable or dependent on alkyl chain length (Methyl vs. Ethyl).
Primary intermediate for fungicides (e.g., Zoxamide). High purity required.
2,6-Dichloro-4-methyl
99520-05-5 / 1098620-09-7
148 – 152 °C (Est.)*
Low-Melting Solid
Used in specialized ligand synthesis; steric bulk prevents easy ester hydrolysis.
2,5-Dichloro-4-methyl
21460-88-8 / 203573-10-8
100 – 110 °C (Range)**
Waxy Solid / Oil
Common byproduct in chlorination; difficult to crystallize.
2,3-Dichloro-4-methyl
1254073-62-5
< 100 °C
Oil / Semi-solid
Minor impurity; typically removed via filtrate in recrystallization.
*Estimated based on 2-chloro-4-fluoro-5-nitrobenzoic acid analogs [3].
**Inferred from dehalogenation studies where mixed fractions melt at 27-28°C (likely dominated by mono-chloro derivatives) [2].
Scientific Analysis of Trends
Symmetry & Lattice Energy: The 3,5-isomer has a melting point nearly 40-80°C higher than its isomers. Its structure allows the carboxyl group to remain coplanar with the phenyl ring, maximizing intermolecular hydrogen bonding and
- stacking.
The "Ortho Effect" (2,6-Isomer): While symmetric, the two bulky chlorine atoms at positions 2 and 6 force the carboxyl group to rotate perpendicular to the ring to minimize steric clash. This reduces the efficiency of crystal packing compared to the 3,5-isomer.
Asymmetry (2,3 & 2,5): These isomers lack an axis of symmetry, leading to poor packing efficiency. They often manifest as oils or low-melting waxy solids, making them difficult to isolate by simple crystallization.
Objective: To distinguish the high-melting 3,5-isomer from asymmetric byproducts.
Workflow Diagram
Caption: Purification logic relying on the high melting point and crystallinity of the 3,5-isomer.
Step-by-Step Methodology
Sample Preparation:
Isolate the crude acid mixture from the chlorination reactor.
Dry the sample thoroughly (vacuum oven at 50°C) to remove solvent traces which depress MP.
Melting Point Determination (Capillary Method):
Apparatus: Buchi M-565 or equivalent automated MP apparatus.
Ramp Rate: 10°C/min until 160°C, then 1°C/min.
Expectation:
Pure 3,5-isomer: Sharp melt at 187–189°C .
Mixture: Broad melting range (e.g., 140–175°C) indicates presence of 2,5- or 2,3-isomers (eutectic depression).
Orthogonal Validation (HPLC):
Since MP depression can be ambiguous, confirm isomer ratio using Reverse Phase HPLC (C18 Column, Water/Acetonitrile gradient). The 3,5-isomer typically elutes later than the 2,5-isomer due to higher hydrophobicity and symmetry.
Synthesis & Purification Context
In industrial settings, the 3,5-dichloro-4-methylbenzoate is the target.[7] The synthesis typically involves:
Chlorination: Reaction of p-toluic acid with
gas.
Selectivity: The methyl group directs ortho (positions 2,6), but the carboxyl group directs meta (positions 3,5).
Challenge: The methyl group's activation is stronger, often favoring 2-substitution (2,5-isomer formation).
Solution: Radical chlorination or specific catalytic conditions are used to favor the thermodynamic 3,5-product.
Purification: The significant MP difference (188°C vs <110°C) allows for melt crystallization or recrystallization from methanol , where the high-melting 3,5-isomer precipitates out, leaving the asymmetric isomers in the mother liquor [1].
References
ChemicalBook. (2024). 3,5-Dichloro-4-methylbenzoic acid Properties and Synthesis.
Google Patents. (1998). EP0825173A1: Method for preparing aromatic compounds (Dehalogenation studies).
Google Patents. (2007). EP1853548A1: Process for the preparation of benzoic acid derivatives.